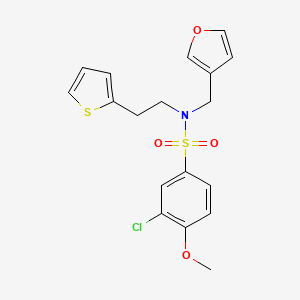
3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common name, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions required, and the yield of the product.Molecular Structure Analysis
This involves the study of the structure of the molecule. It includes the type of bonds (ionic, covalent, etc.), the shape of the molecule (linear, tetrahedral, etc.), and the hybridization of the atoms.Chemical Reactions Analysis
This involves the study of the reactions that the compound undergoes. It includes the type of reaction (addition, substitution, etc.), the conditions required for the reaction, and the products formed.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. It includes its melting point, boiling point, solubility, density, molar mass, and reactivity.Scientific Research Applications
Anticancer and Antiangiogenic Activity
Compounds with structural similarities to 3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide have shown promising anticancer and antiangiogenic activities. For instance, novel 3-arylaminobenzofuran derivatives targeting the colchicine site on tubulin exhibited significant antiproliferative activity against cancer cells, induced apoptosis, and demonstrated potent vascular disrupting properties in vitro and in vivo, suggesting potential as anticancer agents (Romagnoli et al., 2015).
Crystal Structure Analysis
Studies on the crystal structures of benzenesulfonamide derivatives have highlighted the importance of intermolecular interactions, such as C-H...O, C-H...π, and C-H...Cl, in determining the crystal packing and overall structural arrangement of these compounds (Bats et al., 2001).
Synthesis and Derivatization
Research on the synthesis and derivatization of arylsulfonylthiophene- and furan-2-sulfonamides provides insights into the chemical manipulation and functionalization of these molecules, which is crucial for exploring their potential applications in various fields of medicinal chemistry (Hartman & Halczenko, 1990).
Photodynamic Therapy for Cancer Treatment
The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown significant potential in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them suitable as Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Reactions and Transformations
Investigations into the chemical reactions and transformations of benzenesulfonamide derivatives have revealed complex reaction pathways and the formation of various products, contributing to the understanding of their chemical behavior and potential for synthesis of novel compounds (Wang et al., 2014).
Safety And Hazards
This involves the study of the safety measures to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact.
Future Directions
This involves the study of the potential applications and research directions for the compound. It includes its use in industry, medicine, research, and potential for further study.
I hope this general approach helps you in your study of “3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide”. If you have any specific questions about these topics, feel free to ask!
properties
IUPAC Name |
3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4S2/c1-23-18-5-4-16(11-17(18)19)26(21,22)20(12-14-7-9-24-13-14)8-6-15-3-2-10-25-15/h2-5,7,9-11,13H,6,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHFTZMEOMXJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(furan-3-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1-((4-(Trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2891620.png)
![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]thiophene-2-carboxylic acid](/img/structure/B2891622.png)
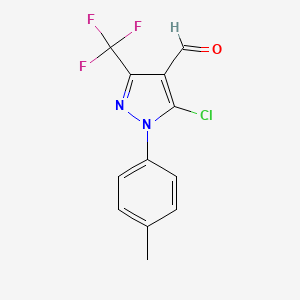
![N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2891624.png)
![1-(cyclohexanecarbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2891627.png)
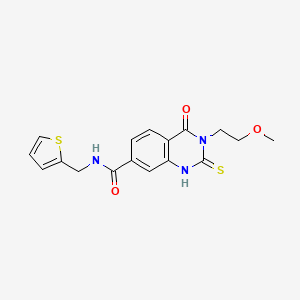
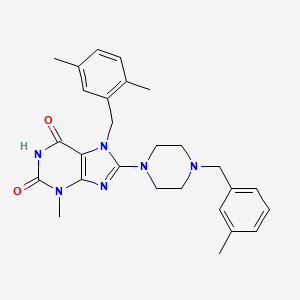
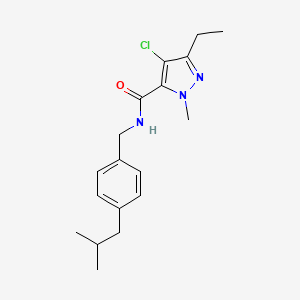
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2891635.png)
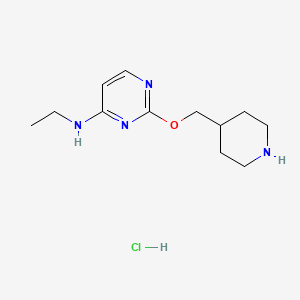
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluoromethoxy)phenyl)amino)formamide](/img/structure/B2891637.png)
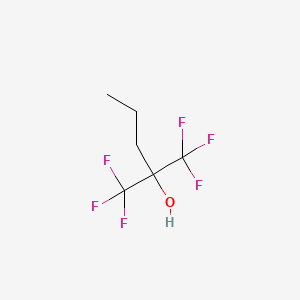
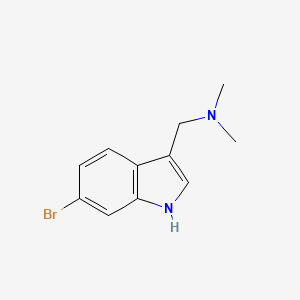
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)acetamide](/img/structure/B2891642.png)